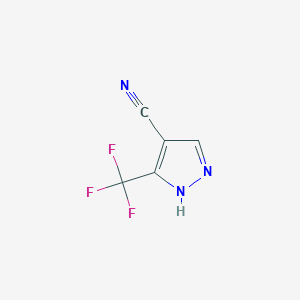

3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile

描述

Historical Context and Discovery Timeline

The historical development of this compound can be traced through the broader evolution of pyrazole chemistry and the subsequent incorporation of fluorinated substituents. The foundational work in pyrazole synthesis began in 1883 when Knorr and colleagues first reported the synthesis of substituted pyrazoles through the reaction of beta-diketones with hydrazine derivatives. This seminal contribution established the basic framework for pyrazole construction that would influence synthetic approaches for more than a century.

The introduction of trifluoromethyl groups into heterocyclic systems emerged much later as a distinct area of research, driven by the pharmaceutical industry's recognition of the unique properties imparted by fluorine substitution. The development of trifluoromethylated pyrazoles accelerated significantly in the late 20th and early 21st centuries, coinciding with advances in fluorine chemistry and the availability of specialized fluorinated building blocks. The specific targeting of this compound and related structures gained momentum with the development of 2,2,2-trifluorodiazoethane as a versatile synthetic reagent.

Recent synthetic methodologies have revolutionized access to this compound class through the implementation of cycloaddition strategies. The development of silver-catalyzed [3+2] cycloaddition reactions between 2,2,2-trifluorodiazoethane and dicyanoalkenes has emerged as a particularly effective approach for constructing trifluoromethyl pyrazole-4-carbonitriles. These methodologies represent a significant advancement over earlier approaches that often required harsh reaction conditions or multi-step sequences.

Table 1: Timeline of Key Developments in Trifluoromethyl Pyrazole Chemistry

Structural Classification Within Pyrazole Derivatives

This compound belongs to the broader family of pyrazole derivatives, which are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. Within this classification system, the compound represents a highly substituted pyrazole bearing two distinct electron-withdrawing groups: the trifluoromethyl group at the 3-position and the cyano group at the 4-position. This substitution pattern places it within the subcategory of polyfunctional pyrazoles that have gained prominence due to their unique reactivity profiles and biological activities.

The structural framework of pyrazoles can be understood through the electronic distribution within the five-membered ring. The nitrogen atom at position 2 possesses a non-Hückel lone pair, making it more reactive toward electrophiles, while the nitrogen atom at position 1 is generally unreactive except in the presence of strong bases. The incorporation of electron-withdrawing substituents, such as the trifluoromethyl and cyano groups, significantly alters this electronic distribution and influences the compound's chemical behavior.

The specific substitution pattern in this compound creates a unique electronic environment that distinguishes it from other pyrazole derivatives. The trifluoromethyl group at the 3-position introduces significant electron-withdrawing character through both inductive and field effects, while the cyano group at the 4-position provides additional electron withdrawal and potential sites for further chemical modification. This combination of substituents results in a pyrazole derivative with enhanced electrophilic character and modified reactivity compared to simpler pyrazole systems.

Table 2: Structural Classification of Pyrazole Derivatives

Significance of Trifluoromethyl and Cyano Functional Groups

The incorporation of both trifluoromethyl and cyano functional groups into the pyrazole framework creates a compound with distinctive physicochemical properties that extend far beyond those of simple pyrazole derivatives. The trifluoromethyl group is widely recognized for its significant role in medicinal chemistry and material science due to its unique electronic and steric properties that can dramatically alter various physicochemical characteristics of the parent molecule, including lipophilicity, acidity, and hydrogen bonding capabilities.

The trifluoromethyl group exhibits exceptional electronegativity and provides substantial electron-withdrawing effects through multiple mechanisms. The strong carbon-fluorine bonds create a highly electronegative substituent that influences the electronic distribution throughout the entire molecular framework. In the context of this compound, this electron withdrawal significantly reduces the electron density of the pyrazole ring, affecting both its reactivity toward nucleophiles and its overall stability.

The cyano functional group contributes additional electron-withdrawing character while simultaneously providing a versatile handle for further chemical transformations. Cyanocarbons, which include compounds bearing multiple cyano groups, are known to significantly alter chemical properties compared to their non-cyano analogs. The cyano group can stabilize adjacent negative charges through resonance delocalization, making it particularly valuable in the design of electron-deficient heterocycles.

The combination of trifluoromethyl and cyano substituents in this compound creates a synergistic electronic effect that enhances the compound's potential utility in various applications. Recent studies have demonstrated that nitrogen-trifluoromethyl azoles show higher lipophilicity and potentially increased metabolic stability compared to their methyl counterparts. This property profile makes such compounds particularly attractive for pharmaceutical development and materials applications.

Table 3: Electronic and Physicochemical Effects of Functional Groups

The significance of these functional groups extends to their synthetic accessibility through modern methodologies. The development of 2,2,2-trifluorodiazoethane as a versatile building block has enabled efficient incorporation of trifluoromethyl groups into heterocyclic systems through cycloaddition reactions. Similarly, cyano groups can be introduced through various established methodologies, including reactions with cyanide sources and transformations of other functional groups.

属性

IUPAC Name |

5-(trifluoromethyl)-1H-pyrazole-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2F3N3/c6-5(7,8)4-3(1-9)2-10-11-4/h2H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNIRANRLHUHUOS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NNC(=C1C#N)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2F3N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30363276 | |

| Record name | 3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30363276 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

318951-60-9 | |

| Record name | 3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30363276 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile typically involves the cyclization of appropriate precursors. One common method is the copper-catalyzed cycloaddition of 2-bromo-3,3,3-trifluoropropene with N-arylsydnones under mild conditions . This reaction provides a straightforward route to the desired pyrazole derivative.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

化学反应分析

Types of Reactions: 3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile undergoes various chemical reactions, including

生物活性

3-(Trifluoromethyl)-1H-pyrazole-4-carbonitrile is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the synthesis, characterization, and biological properties of this compound, highlighting its potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound features a pyrazole ring with a trifluoromethyl group and a cyano group at specific positions. This configuration enhances its lipophilicity and biological activity, making it a valuable scaffold in drug design.

Biological Activities

Research indicates that compounds within the pyrazole family exhibit a wide range of biological activities, including:

- Anti-inflammatory : Several studies have demonstrated that pyrazole derivatives can selectively inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in the inflammatory response. For instance, derivatives of this compound have shown promising COX-2 selectivity, potentially reducing gastrointestinal side effects associated with traditional NSAIDs .

- Antimicrobial : The compound has exhibited antimicrobial properties against various pathogens, suggesting its application in treating infections .

- Anticancer : Preliminary studies indicate that pyrazole derivatives may possess anticancer activity by inhibiting tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest .

Synthesis

The synthesis of this compound typically involves multi-step reactions. A common method includes the reaction of hydrazine derivatives with trifluoromethylated carbonyl compounds followed by cyclization to form the pyrazole ring. The yield and purity of synthesized compounds can be optimized using microwave-assisted techniques .

Case Studies

Several case studies highlight the biological activity of this compound:

- Anti-inflammatory Activity :

- COX Inhibition :

- Antimicrobial Efficacy :

Data Summary

The following table summarizes key findings related to the biological activity of this compound:

科学研究应用

Medicinal Applications

The compound has been studied for its potential therapeutic effects, particularly in the following areas:

Anti-inflammatory Activity

Research indicates that pyrazole derivatives, including 3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile, exhibit significant anti-inflammatory properties. A study demonstrated that compounds with similar structures inhibited cyclooxygenase enzymes (COX-1 and COX-2), suggesting their potential as anti-inflammatory agents comparable to established drugs like diclofenac sodium .

Antimicrobial Properties

The compound has shown effectiveness against various microbial strains. Studies have reported its antifungal activity against phytopathogenic fungi, indicating potential applications in agricultural fungicides .

Inhibition of p38 MAP Kinase

Compounds structurally related to this compound have been identified as selective inhibitors of p38 MAP kinase, a target in inflammatory diseases and cancer therapy. This inhibition is crucial for developing new therapeutic strategies .

Agrochemical Applications

The trifluoromethyl group enhances the biological activity of pyrazole derivatives, making them suitable for use in agriculture:

Pesticides

Due to their antimicrobial properties, these compounds are being explored as potential pesticides. Their efficacy against specific fungal pathogens suggests they could be integrated into crop protection strategies to combat fungal infections effectively .

Herbicides

Some studies indicate that pyrazole derivatives may also possess herbicidal properties, although further research is needed to fully establish their effectiveness and safety in this application.

Anti-inflammatory Efficacy

In a carrageenan-induced rat paw edema model, derivatives of this compound demonstrated significant anti-inflammatory effects with minimal side effects observed during histopathological evaluations.

Fungal Resistance in Agriculture

Field studies have shown that formulations containing this compound effectively control fungal infections in crops, demonstrating its practical application and importance in sustainable agriculture practices .

相似化合物的比较

Research Findings and Data Highlights

- MPY (): Exhibits a molecular ion peak at m/z 320.99 [M+H]⁺ in ESI-MS, confirming its molecular weight. NMR data (δ 4.0 ppm for -NH₂) validate the amino group .

- Compound 26 (): Lower melting point (95–97°C) compared to non-sulfur analogs suggests structural flexibility for formulation .

- Fipronil (): Commercial success underscores the role of multi-substituted pyrazoles in agrochemical innovation .

常见问题

Q. Table 1. Representative Synthetic Conditions

| Reactants | Catalyst System | Solvent | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 5-azido-pyrazole + ethynylbenzene | CuSO₄, Na ascorbate | THF/H₂O | 50 | 16 | 66 |

This method ensures regioselectivity and scalability for heterocyclic frameworks.

How is structural elucidation of these derivatives performed? (Basic)

Answer:

Multinuclear NMR, IR, HRMS, and X-ray crystallography are critical:

- ¹H NMR : NH proton at δ 14.28 ppm (DMSO-d₆); aromatic protons between δ 7.37–8.86 ppm .

- ¹³C NMR : Nitrile carbon at δ 112.4 ppm; triazole carbons at δ 138.5–147.1 ppm .

- IR : Nitrile stretch at 2231 cm⁻¹; triazole bands at 1541 cm⁻¹ .

- HRMS : Matches calculated molecular ions (e.g., m/z 236.0805 for C₁₂H₈N₆) .

- X-ray : SHELX software refines crystal structures, resolving bond angles and torsional strain .

How can contradictions in spectroscopic data during characterization be resolved? (Advanced)

Answer:

Cross-validation and computational modeling address discrepancies:

- Compare experimental NMR/IR with theoretical spectra (DFT calculations).

- Use X-ray crystallography to confirm regiochemistry (e.g., triazole vs. pyrazole substitution patterns) .

- For ambiguous HRMS peaks, employ isotopic labeling or tandem MS/MS fragmentation.

What strategies improve regioselectivity in substitution reactions of the trifluoromethyl group? (Advanced)

Answer:

Regioselectivity is influenced by steric/electronic effects :

- Directing groups : Electron-withdrawing substituents (e.g., nitriles) direct electrophiles to meta positions.

- Protection/deprotection : Temporarily block reactive sites (e.g., using benzyl groups) to control functionalization .

- Solvent effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution at sterically accessible sites .

How to design derivatives for enhanced biological activity? (Advanced)

Answer:

Structure-activity relationship (SAR) studies guide optimization:

- Halogenation : Introducing Cl or F at aromatic positions (e.g., 2,6-dichloro-4-CF₃-phenyl) improves fungicidal activity .

- Nitrile modification : Replace nitrile with carboxylates (e.g., pyrazole-4-carboxylic acid) to alter solubility and binding .

- Hybridization : Fuse pyrazole with triazoles or imidazoles to exploit synergistic pharmacophores .

Q. Table 2. Bioactivity Trends in Derivatives

| Substituent | Biological Activity | Mechanism Insights |

|---|---|---|

| 2,6-Dichloro-4-CF₃-phenyl | Enhanced fungicidal activity | Increased membrane permeability |

| Triazole-pyrazole hybrids | Anticancer potential | Topoisomerase inhibition |

What purification methods are effective for these compounds? (Basic)

Answer:

Flash chromatography (silica gel, cyclohexane/ethyl acetate gradients) achieves >95% purity . For polar derivatives, HPLC with C18 columns (acetonitrile/water mobile phase) is recommended.

How to resolve crystallization challenges for X-ray analysis? (Advanced)

Answer:

Optimize crystallization conditions :

- Use slow evaporation in mixed solvents (e.g., CH₂Cl₂/hexane).

- Employ SHELXL for refining high-resolution data, especially for twinned crystals .

- For low-symmetry crystals, apply synchrotron radiation to enhance diffraction quality.

What computational methods predict the reactivity of the trifluoromethyl group? (Advanced)

Answer:

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) assess:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。